molecular formula C16H18N6O2 B2547892 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034290-61-2

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2547892
CAS RN: 2034290-61-2
M. Wt: 326.36
InChI Key: BXBDLZCKDZHRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound’s 1,3,4-oxadiazole core contributes to its antibacterial properties. Researchers have synthesized derivatives containing this motif and found them effective against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli . These findings highlight its potential as an antimicrobial agent.

Antifungal Properties

Similar to its antibacterial activity, 1,3,4-oxadiazole derivatives have demonstrated antifungal effects. These compounds exhibit inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus . Their ability to combat fungal infections makes them valuable candidates for further investigation.

Analgesic and Anti-Inflammatory Effects

Studies indicate that 1,3,4-oxadiazole-containing compounds possess analgesic and anti-inflammatory properties. These molecules could potentially serve as pain-relieving agents or contribute to the development of anti-inflammatory drugs .

Antiviral Activity

While more research is needed, the 1,3,4-oxadiazole scaffold has shown promise as an antiviral agent. Notably, the compound Raltegravir (used in antiretroviral therapy) contains this core structure . Investigating its antiviral potential may yield valuable insights.

Anticancer Potential

The 1,3,4-oxadiazole unit has attracted attention in cancer research. For instance, Zibotentan, an anticancer drug, incorporates this motif . Further exploration of derivatives could lead to novel cancer therapies.

Bioisosteric Applications

Researchers have used 1,3,4-oxadiazole derivatives as bioisosteres for carboxylic acids, esters, and carboxamides. These compounds mimic specific functional groups, aiding in drug design and optimization .

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-13(12(2)24-21-11)9-16(23)19-6-8-22-7-3-14(20-22)15-10-17-4-5-18-15/h3-5,7,10H,6,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDLZCKDZHRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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